
UCK2 Inhibitor-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCK2 Inhibitor-3 is a non-competitive inhibitor targeting uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway. This compound has an IC50 value of 16.6 micromolar. UCK2 plays a crucial role in phosphorylating uridine and cytidine to uridine monophosphate and cytidine monophosphate, respectively. This compound is significant in cancer research due to its ability to inhibit UCK2, which is often overexpressed in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UCK2 Inhibitor-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification methods like chromatography are typically employed.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: UCK2 Inhibitor-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
UCK2 Inhibitor-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the pyrimidine salvage pathway and its regulation.
Biology: Investigates the role of UCK2 in cellular metabolism and its impact on cell proliferation and survival.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with overexpressed UCK2.
Mechanism of Action
UCK2 Inhibitor-3 exerts its effects by inhibiting the activity of uridine-cytidine kinase 2. This inhibition disrupts the pyrimidine salvage pathway, leading to a decrease in the levels of uridine monophosphate and cytidine monophosphate. This disruption affects nucleotide metabolism and can inhibit the proliferation of rapidly dividing cells, such as cancer cells. The compound also inhibits DNA polymerase eta and kappa, further impacting DNA synthesis and repair .
Comparison with Similar Compounds
Flavokawain B: A natural compound that inhibits UCK2 and induces cell cycle arrest and apoptosis in cancer cells.
Alpinetin: Another natural inhibitor of UCK2 with similar effects on cell proliferation and survival.
Uniqueness: UCK2 Inhibitor-3 is unique due to its non-competitive inhibition mechanism and its specific targeting of UCK2. Unlike other inhibitors, it can partially substitute for dihydroorotate dehydrogenase in infected or rapidly dividing cells, facilitating effective uridine salvage .
Properties
Molecular Formula |
C19H13BrFN5O2S |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(18(28)25-19)9-22-26(17)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,23,27)(H,24,25,28) |
InChI Key |
VCFXXKDAPCCCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


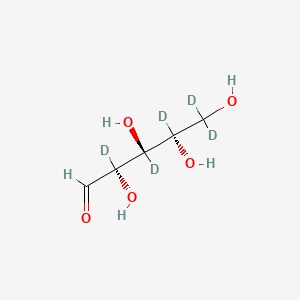

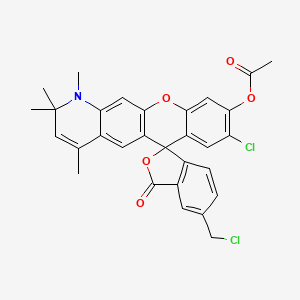

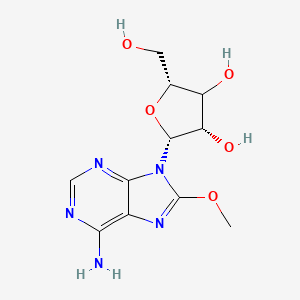
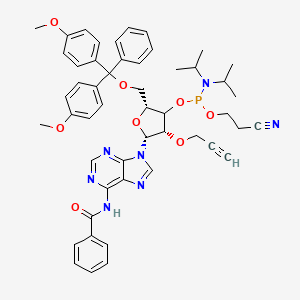
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)
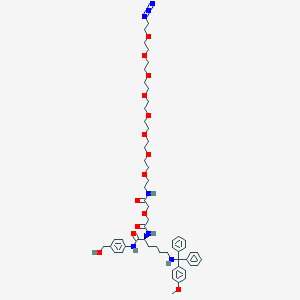
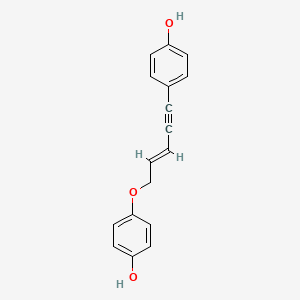
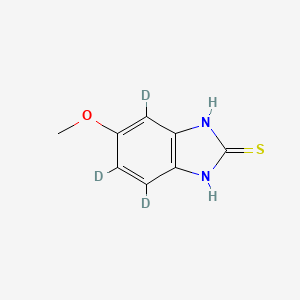

![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)
